![molecular formula C18H16F3N5O2S B2551871 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880804-25-1](/img/structure/B2551871.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a unique molecular entity that has garnered interest due to its diverse applications and interesting structural features. This compound falls under the broader category of triazoles, which are known for their varied pharmacological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the triazole ring. One common approach involves the reaction of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-[3-(trifluoromethyl)phenyl]acetamide. The reaction often requires a strong base such as sodium hydride or potassium carbonate and is performed under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production scales up the laboratory synthesis by employing large-scale reactors and optimized reaction conditions. Catalysts might be used to speed up the reaction, and continuous flow processes are often adopted to enhance efficiency and yield. Solvent extraction and crystallization are typical methods used to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Under oxidative conditions, the sulfanyl group can be converted to sulfoxide or sulfone derivatives.
Reduction: Reductive conditions may lead to the reduction of the triazole ring or the nitro group if present in substituted derivatives.
Substitution: The methoxy and trifluoromethyl groups provide sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides, acyl chlorides, and strong bases are typically employed.
Major Products
Oxidation leads to sulfoxides and sulfones, while reduction can yield simpler triazole derivatives or amines. Substitution reactions often result in various functionalized derivatives with potential biological activity.
科学的研究の応用
The compound’s unique structure makes it valuable in several fields:
Chemistry: Used as a building block for complex organic molecules and materials science.
Biology: Investigated for its potential as a biochemical probe due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the synthesis of novel materials and as a catalyst in organic reactions.
作用機序
The exact mechanism of action for this compound depends on its application:
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the triazole ring can facilitate binding to biological targets.
In Chemical Reactions: It can act as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.
類似化合物との比較
Compared to other triazole derivatives, 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of the trifluoromethyl group and the triazole ring. Similar compounds might include:
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: A precursor in its synthesis.
N-[3-(trifluoromethyl)phenyl]acetamide: Another precursor, highlighting the versatility of the acetamide moiety.
Other triazole derivatives: Similar compounds in terms of the core structure but differing in substituent groups, affecting their chemical and biological properties.
This compound’s distinct structure and reactivity make it a valuable asset in various fields, reflecting its versatile nature and potential for further exploration.
特性
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-28-14-7-5-11(6-8-14)16-24-25-17(26(16)22)29-10-15(27)23-13-4-2-3-12(9-13)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWVXPDNUEFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
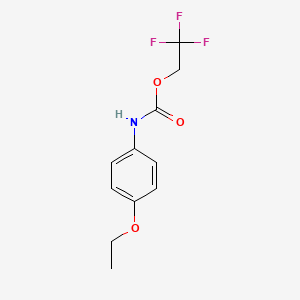
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2551793.png)
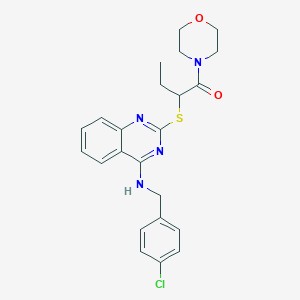
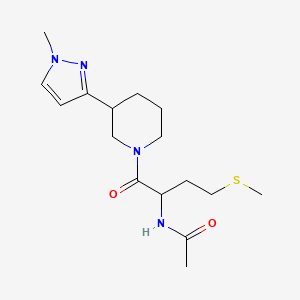
![1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2551797.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2551801.png)
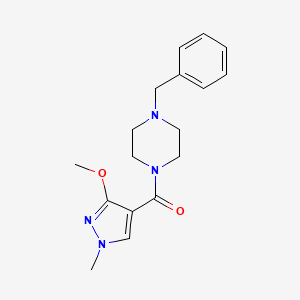
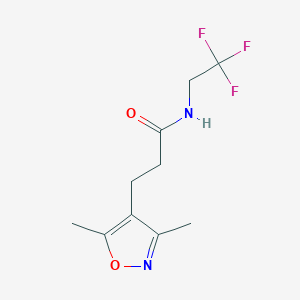
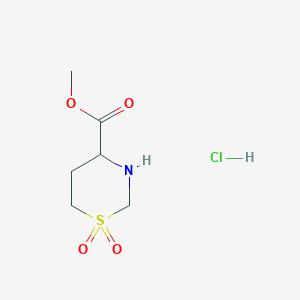
![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2551805.png)
![benzyl N-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B2551806.png)
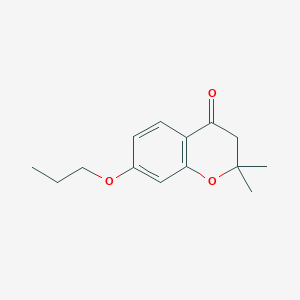
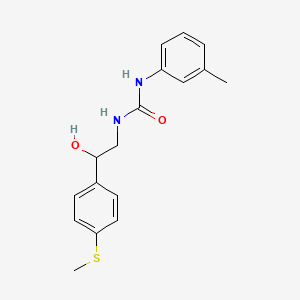
![Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate](/img/structure/B2551810.png)
